N-[(1Z)-1-(2-hydroxyphenyl)-3-{(2E)-2-[(5-iodofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(5-IODOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, an iodofuran group, and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(5-IODOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(5-IODOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(5-IODOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(5-IODOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[(3-(苯胺基亚甲基)-2-氯-1-环己烯-1-基)亚甲基]苯胺盐酸盐
- N′-[(1Z)-1-(3,5-Dichloro-2-hydroxyphenyl)propylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Uniqueness
N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(5-IODOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16IN3O4 |
---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
N-[(Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-[(5-iodofuran-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H16IN3O4/c22-19-11-10-16(29-19)13-23-25-21(28)17(12-15-8-4-5-9-18(15)26)24-20(27)14-6-2-1-3-7-14/h1-13,26H,(H,24,27)(H,25,28)/b17-12-,23-13+ |
InChI Key |
WYIMUCLRCKDNLY-BZGQBJAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N/N=C/C3=CC=C(O3)I |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=CC=C(O3)I |
Origin of Product |
United States |
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